molecular formula C7H3F5O2S B2741871 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid CAS No. 1141015-35-1

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid

Cat. No.: B2741871
CAS No.: 1141015-35-1
M. Wt: 246.15
InChI Key: YFTRTEOJPCFXCC-UHFFFAOYSA-N
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Description

The compound “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” is a fluorinated aromatic compound with a trifluoromethyl group attached to a thiophene ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to oxidation. The presence of the trifluoromethyl group imparts significant electron-withdrawing characteristics, making it an important compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” typically involves the introduction of the trifluoromethyl group to the thiophene ring. One common method is the reaction of thiophene with trifluoromethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete substitution.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as copper or palladium can enhance the efficiency of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated aromatic compounds. Its electron-withdrawing properties make it valuable in the design of materials with specific electronic characteristics.

Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as a pharmacophore in drug design. Its stability and resistance to metabolic degradation make it an attractive candidate for developing new therapeutic agents.

Industry: The compound finds applications in the production of specialty chemicals, agrochemicals, and advanced materials. Its thermal stability and resistance to harsh chemical environments make it suitable for use in high-performance coatings and polymers.

Comparison with Similar Compounds

    Thiophene: A simpler analog without the trifluoromethyl group.

    Trifluoromethylbenzene: A similar compound with the trifluoromethyl group attached to a benzene ring instead of a thiophene ring.

    Fluorobenzene: A compound with a single fluorine atom attached to a benzene ring.

Uniqueness: The compound “5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid” is unique due to the combination of the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. The presence of the carbonyl group further enhances its versatility in synthetic applications.

Properties

IUPAC Name

5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O2S/c8-6(9,7(10,11)12)4-2-1-3(15-4)5(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTRTEOJPCFXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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